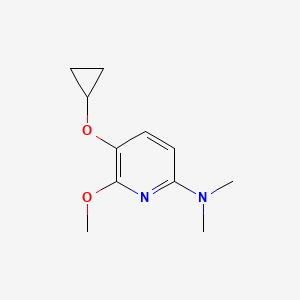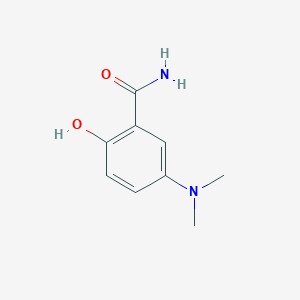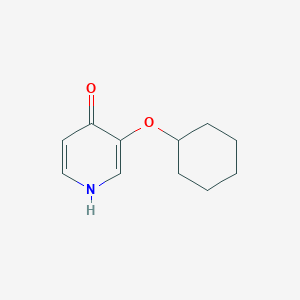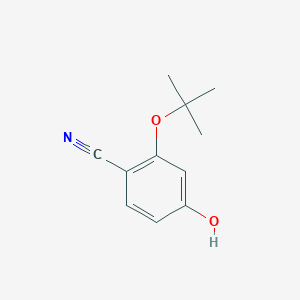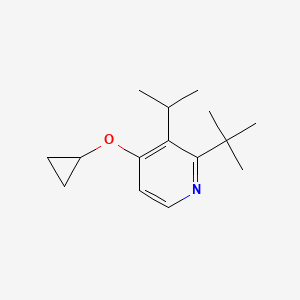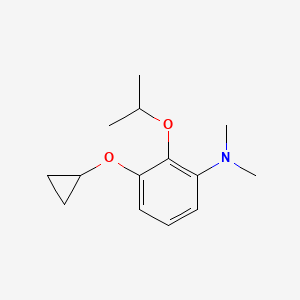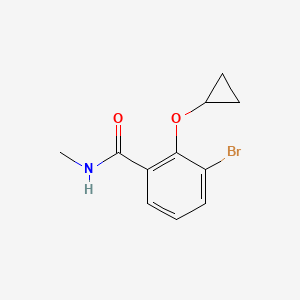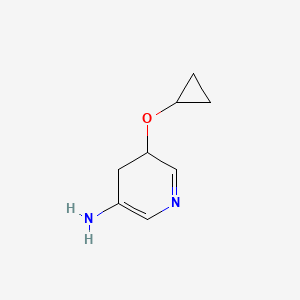
4-Cyclopropoxy-3-ethyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-ethyl-N-methylbenzamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and an N-methylbenzamide moiety
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-3-ethyl-N-methylbenzamide involves several steps, typically starting with the preparation of the benzamide core. One common method involves the reaction of 3-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield N-methyl-3-ethylbenzamide. The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol in the presence of a suitable base .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-3-ethyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper-based catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Cyclopropoxy-3-ethyl-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-3-ethyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-3-ethyl-N-methylbenzamide can be compared with other similar compounds, such as:
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET has a similar benzamide core but differs in its substituents, which significantly alter its properties and applications.
N-Methylbenzamide: This compound lacks the cyclopropoxy and ethyl groups, making it less complex and with different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-3-9-8-10(13(15)14-2)4-7-12(9)16-11-5-6-11/h4,7-8,11H,3,5-6H2,1-2H3,(H,14,15) |
Clé InChI |
ADCLRAIPCXODRX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(=O)NC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


